Trichothec-9-en-4-one, 12,13-epoxy-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trichothec-9-en-4-one, 12,13-epoxy- typically involves the use of sesquiterpenoid precursors. One common method includes the epoxidation of trichothecene derivatives under controlled conditions . The reaction conditions often involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of Trichothec-9-en-4-one, 12,13-epoxy- is generally achieved through fermentation processes using fungal strains that naturally produce this compound . The fermentation is carried out in bioreactors under optimized conditions to maximize yield. The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Trichothec-9-en-4-one, 12,13-epoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of deoxygenated products.
Substitution: Nucleophilic substitution reactions can occur at the epoxy ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, deoxygenated, and substituted derivatives of Trichothec-9-en-4-one, 12,13-epoxy- .
Scientific Research Applications
Trichothec-9-en-4-one, 12,13-epoxy- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene biosynthesis and chemical reactivity.
Biology: Investigated for its antifungal and antibacterial properties.
Medicine: Studied for its cytotoxic effects on cancer cells and potential use in cancer therapy.
Industry: Utilized in the development of antifungal agents and preservatives.
Mechanism of Action
The mechanism of action of Trichothec-9-en-4-one, 12,13-epoxy- involves the inhibition of protein synthesis by binding to the ribosomal peptidyl transferase center . This binding disrupts the elongation phase of translation, leading to cell death . The compound also induces oxidative stress and apoptosis in target cells .
Comparison with Similar Compounds
Similar Compounds
Deoxynivalenol: Another trichothecene mycotoxin with similar biological activities.
T-2 Toxin: Known for its potent cytotoxic effects.
Nivalenol: Exhibits antifungal and antibacterial properties.
Uniqueness
Trichothec-9-en-4-one, 12,13-epoxy- is unique due to its specific structural features, such as the 12,13-epoxy ring and the presence of hydroxyl groups at specific positions . These features contribute to its distinct biological activities and chemical reactivity .
Properties
CAS No. |
2077-58-9 |
---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(1R,2R,7R)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-one |
InChI |
InChI=1S/C15H20O3/c1-9-4-5-13(2)11(6-9)18-12-7-10(16)14(13,3)15(12)8-17-15/h6,11-12H,4-5,7-8H2,1-3H3/t11-,12?,13+,14-,15?/m1/s1 |
InChI Key |
FEPADRJMTLDXMD-NSWUILHUSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3(C(=O)CC(C34CO4)O2)C)C |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(=O)CC(C34CO4)O2)C)C |
Origin of Product |
United States |
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